Broader D2-Like Subtype Coverage: MBP vs. 4′-Fluoroclebopride (FCP)
MBP demonstrates high affinity for all three D2-like receptor subtypes (D2long, D3, D4), whereas the comparator FCP exhibits a significant affinity drop at the D4 receptor. In vitro radioligand binding assays show MBP Ki values of 1–8 nM across D2long, D3, and D4, while FCP has a Ki of approximately 5.5 nM at D2long and D3 but a Ki of 144 nM at D4 receptors [1]. This represents an approximately 18- to 144-fold difference in D4 affinity favoring MBP, enabling more comprehensive labeling of D2-like receptor populations in tissues where D4 receptors are functionally relevant.
| Evidence Dimension | Dopamine D4 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1–8 nM (D4 receptor) |
| Comparator Or Baseline | FCP (4′-fluoroclebopride): Ki = 144 nM (D4 receptor) |
| Quantified Difference | MBP D4 affinity is 18- to 144-fold higher than FCP |
| Conditions | In vitro radioligand binding assays using cloned human D2long, D3, and D4 receptors expressed in eukaryotic cells |
Why This Matters
For research applications requiring simultaneous detection of D2, D3, and D4 receptor populations—such as studies of cortical D4 receptor distribution—MBP provides uniform subtype coverage that FCP cannot deliver due to its D4 affinity deficit.
- [1] Mach RH, et al. Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors: in vitro binding studies and positron emission tomography. Synapse. 1996;24(4):322-333. View Source
